molecular formula C20H25NO B3034583 1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol CAS No. 193357-89-0

1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol

Cat. No.: B3034583
CAS No.: 193357-89-0
M. Wt: 295.4 g/mol
InChI Key: BHQHJYOITIKYQO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alkyne-Iminium Ion Cyclizations

1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol has been utilized in nucleophile-promoted alkyne-iminium ion cyclizations. This process involves the transformation of 4-hexyn-1-ol to various intermediates and products, demonstrating the compound's role in complex organic syntheses (Arnold et al., 2003).

Selective Estrogen Receptor Modulators (SERMs)

In the development of novel Selective Estrogen Receptor Modulators (SERMs), derivatives of 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol were synthesized. These compounds exhibited moderate activity against estrogen-responsive human MCF-7 breast cancer cells, indicating their potential in cancer treatment research (Yadav et al., 2011).

Anti-Acetylcholinesterase Activity

Research on 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol derivatives has shown significant anti-acetylcholinesterase activity. These findings are crucial for developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibition is a therapeutic target (Sugimoto et al., 1990).

Palladium-Catalyzed CH Functionalization

This compound has been involved in palladium-catalyzed CH functionalization processes, showcasing its versatility in medicinal chemistry synthesis, particularly as an inhibitor for the Serine palmitoyl transferase enzyme (Magano et al., 2014).

Formation of Piperidine Derivatives

Studies have shown that 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol can be used to create 3-amino-2,4-dialkyl-substituted piperidines through a process involving Lewis acids. These derivatives are crucial in developing new pharmaceuticals (Laschat et al., 1996).

Properties

IUPAC Name

1-benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-17-7-9-18(10-8-17)15-20(22)11-13-21(14-12-20)16-19-5-3-2-4-6-19/h2-10,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQHJYOITIKYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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